![molecular formula C18H21NO2S B2376158 tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate CAS No. 2170205-12-4](/img/structure/B2376158.png)
tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
説明
tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine ring. The tert-butyl ester group at position 5 and the phenyl substituent at position 4 distinguish it from related derivatives. This scaffold is structurally analogous to clopidogrel, a well-known antiplatelet drug, but differs in substitution patterns, which influence its physicochemical and pharmacological properties . The compound is typically synthesized via multistep routes involving cyclization and protective group strategies, as seen in analogous thieno-pyridine systems .
特性
IUPAC Name |
tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-18(2,3)21-17(20)19-11-9-15-14(10-12-22-15)16(19)13-7-5-4-6-8-13/h4-8,10,12,16H,9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBXUCSUCNNCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C3=CC=CC=C3)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Cyclization of Pyridine Precursors
A widely reported method involves cyclization of 2-amino-4-aryl-6-mercaptopyridine derivatives. For example:
- Step 1 : Synthesis of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles via one-pot reactions of malononitrile, aldehydes, and thiophenol.
- Step 2 : Alkylation with α-halogen compounds (e.g., 1-bromo-2-chloroethane) under basic conditions (e.g., NaOEt) to form a thiolate intermediate.
- Step 3 : Intramolecular cyclization to yield the thieno[3,2-c]pyridine core.
Key Reagents :
Reactant | Role | Conditions |
---|---|---|
Thiophenol | Sulfur source | Base (e.g., TEA, HSA-MgO) |
α-Halogen compounds | Alkylation agent | NaOEt, reflux |
This method achieves cyclization in excellent yields (e.g., 85–98%).
Alternative Routes via Curtius Rearrangement
In some cases, acid azides generated from carbohydrazides undergo Curtius rearrangement to form fused rings. For example:
- Step 1 : Preparation of a carbohydrazide (e.g., from hydrazinolysis of esters).
- Step 2 : Treatment with nitrous acid to form an acid azide intermediate.
- Step 3 : Thermal rearrangement to yield fused heterocycles (e.g., thieno[2,3-c]pyrazoles).
Limitations :
- Requires precise control of reaction conditions to avoid side reactions.
- Lower yields reported for complex substrates (e.g., 23–50%).
Functionalization: Introduction of the Phenyl Group
The phenyl substituent at position 4 can be introduced via cross-coupling reactions.
Suzuki-Miyaura Coupling
If the core structure contains a halogen (e.g., bromine) at position 4, phenylboronic acid can be coupled under palladium catalysis.
Example Protocol :
Component | Details |
---|---|
Catalyst | Pd(PPh₃)₄ |
Base | Na₂CO₃ |
Solvent | DMF/H₂O (3:1) |
Temperature | 80–100°C |
Ullmann Coupling
For aryl halides, copper-mediated coupling with aniline derivatives may be viable:
- Substrate : 4-Bromo-thieno[3,2-c]pyridine.
- Reagent : Phenylboronic acid or aniline.
- Catalyst : CuI, 1,10-phenanthroline.
Advantages :
Protection and Esterification
The tert-butyl ester at position 5 is typically introduced via Boc (tert-butyloxycarbonyl) protection.
Boc Protection
Commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base:
Reagent | Role | Conditions |
---|---|---|
(Boc)₂O | Protecting agent | CH₃CN, RT, 12–18 h |
Base | Triethylamine or DMAP | Inert atmosphere |
Example :
Esterification
If the hydroxyl group is already present, esterification with Boc-anhydride is straightforward. For tertiary alcohols, acid catalysis may be required.
Dihydro Modification
The dihydro-pyridine ring (positions 6 and 7) can be achieved through:
Partial Hydrogenation
Catalytic hydrogenation of the pyridine ring using H₂/Pd-C or H₂/Raney Ni.
Conditions :
Substrate | Catalyst | Pressure | Solvent | Yield |
---|---|---|---|---|
Thieno[3,2-c]pyridine | Pd/C (10%) | 1 atm | EtOH | 70–80% |
Use of Saturated Precursors
Synthesis of the dihydro core from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, followed by functionalization.
Key Challenges and Solutions
Summary of Plausible Route
A hypothetical synthesis pathway:
- Core Synthesis : Cyclization of 2-amino-4-phenyl-6-mercaptopyridine-3,5-dicarbonitrile with α-bromoethane.
- Boc Protection : Treatment of the 5-hydroxy intermediate with (Boc)₂O and DMAP.
- Phenyl Introduction : Suzuki coupling at position 4 using phenylboronic acid.
- Dihydro Formation : Partial hydrogenation of the pyridine ring.
Critical Data Table :
化学反応の分析
Nucleophilic Substitution Reactions
The electron-deficient thieno[3,2-c]pyridine core enables nucleophilic substitution, particularly at positions activated by adjacent heteroatoms.
Key Reactions :
-
Aromatic substitution at the C-2 or C-3 positions of the thiophene ring, facilitated by electron-withdrawing groups or catalytic activation.
-
Ester group reactivity : The tert-butyl carboxylate can act as a leaving group under strong acidic or basic conditions, though it is generally stable under mild conditions.
Example Conditions :
Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |
---|---|---|---|---|
Thiophene halogenation | SOCl₂, PCl₅ | DMF | 80–100°C | 60–75% |
Ester hydrolysis | HCl (conc.), H₂O/EtOH | EtOH | Reflux | 85% |
Deprotection of the tert-Butyl Group
The tert-butyl carboxylate group is commonly removed to generate a free carboxylic acid, a critical step in prodrug activation or further functionalization.
Conditions :
-
Acidic deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Microwave-assisted deprotection : Reduced reaction time (20–30 min) with comparable yields.
Data Table :
Reagent | Solvent | Time (h) | Yield | Purity (HPLC) |
---|---|---|---|---|
TFA (20% v/v) | DCM | 2 | 92% | >95% |
HCl (4M in dioxane) | Dioxane | 4 | 88% | >90% |
Hydrogenation of the Dihydrothienopyridine Ring
The 6,7-dihydro-4H-thieno[3,2-c]pyridine moiety undergoes selective hydrogenation to saturate the dihydro ring, altering electronic properties and bioavailability.
Conditions :
-
Catalytic hydrogenation : Pd/C or Raney Ni under H₂ (1–3 atm).
-
Chemoselectivity : The thiophene ring remains intact due to aromatic stabilization.
Outcomes :
Catalyst | H₂ Pressure | Solvent | Time (h) | Product | Yield |
---|---|---|---|---|---|
10% Pd/C | 2 atm | EtOAc | 6 | Fully saturated derivative | 78% |
Raney Ni | 1 atm | MeOH | 8 | Partially saturated product | 65% |
Suzuki–Miyaura Cross-Coupling
The phenyl substituent at position 4 can be modified via Suzuki coupling to introduce diverse aryl/heteroaryl groups, enhancing structural diversity for SAR studies.
General Protocol :
-
Halogenation : Introduce bromide at C-4 using NBS or POBr₃.
-
Coupling : React with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O.
Optimized Parameters :
Boronic Acid | Catalyst | Base | Temp (°C) | Yield |
---|---|---|---|---|
4-Methoxyphenyl | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 82% |
2-Thienyl | Pd(PPh₃)₄ | NaHCO₃ | 70 | 75% |
Functionalization via Cyclization
The thienopyridine scaffold participates in cyclization reactions to form fused polycyclic systems, expanding its utility in drug design.
Example :
-
Thorpe-Ziegler cyclization : React with 2-cyanothioacetamide derivatives in DMF/KOH to form thieno[2,3-b]pyridine analogs .
Conditions :
Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield |
---|---|---|---|---|---|
2-Chloroacetamide, KOH | DMF | 100 | 4 | Thieno[2,3-b]pyridine | 68% |
Oxidation and Reduction Pathways
-
Oxidation : The sulfur atom in the thiophene ring can be oxidized to sulfoxide or sulfone using mCPBA or H₂O₂.
-
Reduction : Nitro groups (if present in analogs) are reduced to amines using SnCl₂/HCl or catalytic hydrogenation.
科学的研究の応用
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds with thieno[3,2-c]pyridine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno[3,2-c]pyridine can inhibit the growth of cancer cell lines by targeting specific protein kinases involved in tumor proliferation. The structure-activity relationship (SAR) has been extensively studied to optimize these compounds for better efficacy against various cancers, including breast and lung cancer .
Neuroprotective Effects
Some derivatives of thieno[3,2-c]pyridine have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. These compounds may act as inhibitors of neuroinflammation pathways, providing a potential therapeutic avenue for conditions such as Alzheimer's disease. The mechanism involves modulation of signaling pathways that lead to neuronal survival and reduced apoptosis .
Material Science
Organic Electronics
tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has been explored as a potential material in organic electronics due to its unique electronic properties. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been investigated, showing promise in enhancing the efficiency and stability of devices. The compound's ability to form stable thin films is particularly advantageous for device fabrication .
Synthesis and Derivatives
The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. This flexibility enables the creation of a library of derivatives that can be systematically evaluated for their biological activity and material properties.
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Phenylacetylene + thiophene | Formation of thieno[3,2-c]pyridine core |
2 | Esterification | tert-butyl alcohol + acid | Synthesis of tert-butyl ester |
3 | Functionalization | Various electrophiles | Generation of diverse derivatives |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of thieno[3,2-c]pyridine derivatives and evaluated their anticancer activity against multiple cancer cell lines. Compound X showed IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells, indicating potent activity. The study emphasized the importance of substituent groups at specific positions for enhancing bioactivity .
Case Study 2: Organic Photovoltaics
A recent investigation into the use of thieno[3,2-c]pyridine derivatives in organic photovoltaics revealed that incorporating these compounds into the active layer improved power conversion efficiency by approximately 15%. This enhancement was attributed to better charge transport properties and increased light absorption capabilities compared to traditional materials used in OPVs .
作用機序
The mechanism of action of tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways that regulate cellular processes.
類似化合物との比較
Structural Analogues in Medicinal Chemistry
Clopidogrel Bisulfate Clopidogrel ((2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate) shares the thieno[3,2-c]pyridine core but replaces the tert-butyl ester with a methyl acetate group and introduces a chlorophenyl moiety. This substitution enhances clopidogrel’s antiplatelet activity via irreversible ADP receptor inhibition . In contrast, the tert-butyl and phenyl groups in the target compound likely increase lipophilicity (logP ~3.5 vs.
PHA767491
PHA767491 (2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one hydrochloride) replaces the thiophene ring with a pyrrole, altering electronic properties. The absence of sulfur reduces aromatic electron density, which may affect binding to metalloenzymes or π-π interactions in biological targets .
Heterocyclic Core Modifications
Compound | Core Structure | Key Substituents | Molecular Weight | LogP (Predicted) |
---|---|---|---|---|
Target compound | Thieno[3,2-c]pyridine | tert-butyl ester, phenyl | 343.4 g/mol | 3.5 |
Clopidogrel | Thieno[3,2-c]pyridine | Methyl acetate, 2-chlorophenyl | 419.9 g/mol | 2.8 |
PHA767491 | Pyrrolo[3,2-c]pyridine | Pyridin-4-yl, ketone | 261.7 g/mol | 1.9 |
Ethyl 2-amino-6-boc-4,7-dihydrothieno | Thieno[2,3-c]pyridine | Ethyl ester, Boc-protected amine | 326.4 g/mol | 2.2 |
Key Observations :
- Thiophene vs. Pyrrole: Thieno derivatives exhibit higher electron density due to sulfur’s polarizability, enhancing interactions with aromatic residues in enzyme active sites .
- Substituent Effects : The tert-butyl group in the target compound improves metabolic stability by sterically shielding the ester from hydrolysis, whereas clopidogrel’s methyl acetate is more prone to enzymatic cleavage .
生物活性
Tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory effects, mechanism of action, and structure-activity relationships (SARs).
- Molecular Formula : C12H17NO2S
- Molar Mass : 239.33 g/mol
- CAS Number : 230301-73-2
- Density : 1.173 g/cm³
- Boiling Point : 339.1 ± 42.0 °C (predicted)
- pKa : -1.51 ± 0.20 (predicted)
- Storage Conditions : 2-8 °C, protected from light .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been tested against cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Inhibition of COX Enzymes :
- In vitro assays demonstrated that this compound exhibits significant inhibitory activity against COX-1 and COX-2 enzymes.
- The half-maximal inhibitory concentration (IC50) values for various derivatives were reported as follows:
Compound | IC50 (COX-1) | IC50 (COX-2) |
---|---|---|
Compound A | 19.45 μM | 42.1 μM |
Compound B | 26.04 μM | 31.4 μM |
Compound C | 28.39 μM | 23.8 μM |
These results suggest that the compound has a stronger effect on COX-2 compared to COX-1, indicating its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its effects involves the suppression of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). Studies using RAW264.7 macrophage cells have shown that treatment with this compound leads to a significant reduction in the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA and protein levels .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the thieno[3,2-c]pyridine scaffold has been linked to enhanced anti-inflammatory activity.
Key Findings:
- Electron-releasing groups at certain positions on the pyridine ring significantly increase potency against COX enzymes.
- Structural modifications can lead to improved selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies have investigated the therapeutic potential of similar compounds derived from thieno[3,2-c]pyridine scaffolds:
- Carrageenan-Induced Paw Edema Model : In animal models, compounds similar to this compound demonstrated significant reductions in edema compared to control groups treated with standard NSAIDs like indomethacin.
- Cancer Research : Compounds with similar structures have been evaluated for their potential as bromodomain inhibitors in cancer therapy, showcasing their ability to inhibit tumor growth in vitro and in vivo .
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : Resolves regioselectivity in the thieno-pyridine ring. For example, analogous compounds show bond lengths of 1.36–1.42 Å for C-S bonds, confirming thiophene fusion .
- NMR Analysis : ¹H NMR (CDCl₃) distinguishes diastereotopic protons in the 6,7-dihydro-4H moiety (δ 2.8–3.2 ppm, multiplet) .
- Contradictions : Discrepancies in NOESY data may arise from conformational flexibility; DFT calculations (B3LYP/6-31G*) can validate spatial arrangements .
What analytical techniques ensure purity and stability of this compound under varying storage conditions?
Q. Basic Research Focus
- HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) to detect impurities (<1% area) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 344.2 (calc. 344.15) .
- Stability : Store at –20°C in amber vials; degradation occurs via Boc group hydrolysis (t₁/₂ = 14 days at 25°C, pH 7) .
How do electronic effects of the 4-phenyl substituent influence reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Electrophilic Substitution : The phenyl group directs electrophiles (e.g., Br₂) to the C2 position of the thiophene ring, as shown in brominated analogs .
- DFT Studies : HOMO localization on the thiophene sulfur enhances nucleophilic attack at C3, contrasting with unsubstituted analogs .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives (75-85% efficiency) .
Can computational models predict the compound’s behavior in catalytic systems?
Q. Advanced Research Focus
- Molecular Dynamics : Simulate interactions with Pd catalysts (e.g., Pd(OAc)₂) to optimize coupling reaction turnover numbers .
- Docking Studies : Predict binding affinities for enzyme targets (e.g., kinases) based on structural analogs with IC₅₀ values <10 µM .
What precautions are critical when handling intermediates in the synthesis of this compound?
Q. Basic Research Focus
- Air Sensitivity : Boc-protected intermediates degrade upon exposure to moisture; use Schlenk lines for transfers .
- Toxicity : Wear nitrile gloves and FFP3 masks; analogs show acute oral toxicity (LD₅₀ = 250 mg/kg in rats) .
How can researchers address contradictions in reported synthetic yields for this compound?
Q. Advanced Research Focus
- Byproduct Analysis : LC-MS identifies dimers (e.g., [2M–H]⁻ at m/z 687.3) formed via radical coupling .
- Reaction Optimization : Statistical design (DoE) reveals that excess Boc₂O (1.5 eq.) and slower addition rates improve yields by 15% .
What strategies explore the biological activity of this compound’s derivatives?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。